molecular formula C18H15N3OS B3833800 N'-(1-naphthylmethylene)-2-(2-pyridinylthio)acetohydrazide

N'-(1-naphthylmethylene)-2-(2-pyridinylthio)acetohydrazide

Cat. No. B3833800
M. Wt: 321.4 g/mol
InChI Key: JVGZJQMIINCCIN-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(1-naphthylmethylene)-2-(2-pyridinylthio)acetohydrazide, also known as NPTAH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of hydrazones, which are known for their diverse biological activities such as anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of N'-(1-naphthylmethylene)-2-(2-pyridinylthio)acetohydrazide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. This compound has been shown to activate the p53 pathway, which is a tumor suppressor pathway that regulates cell cycle arrest and apoptosis. This compound also inhibits the NF-κB pathway, which is a pro-inflammatory pathway that regulates the expression of various cytokines and chemokines. Additionally, this compound has been shown to inhibit the PI3K/Akt pathway, which is a signaling pathway that regulates cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. This compound also reduces the production of pro-inflammatory cytokines and reactive oxygen species, which leads to the attenuation of inflammation and oxidative stress. In addition, this compound has been shown to modulate the expression of various genes involved in cell survival, proliferation, and differentiation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-(1-naphthylmethylene)-2-(2-pyridinylthio)acetohydrazide in lab experiments is its high potency and selectivity towards cancer cells. This compound has been shown to be effective against various types of cancer cells, including those that are resistant to conventional chemotherapy. Another advantage of using this compound is its low toxicity towards normal cells, which reduces the risk of side effects. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which makes it difficult to administer in vivo. Another limitation is its low stability under acidic conditions, which limits its use in acidic environments.

Future Directions

There are several future directions for the research on N'-(1-naphthylmethylene)-2-(2-pyridinylthio)acetohydrazide. One direction is to investigate the molecular mechanisms underlying its anticancer, anti-inflammatory, and antioxidant properties. Another direction is to optimize its chemical structure to improve its solubility and stability. Additionally, the potential of this compound as a drug candidate for various diseases such as cancer, arthritis, and asthma should be explored further. Finally, the development of novel drug delivery systems for this compound should be investigated to enhance its therapeutic efficacy and reduce its toxicity.

Scientific Research Applications

N'-(1-naphthylmethylene)-2-(2-pyridinylthio)acetohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. This compound exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. In addition to its anticancer properties, this compound has also been found to possess anti-inflammatory and antioxidant activities. It has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are implicated in various inflammatory diseases such as arthritis and asthma.

properties

IUPAC Name

N-[(E)-naphthalen-1-ylmethylideneamino]-2-pyridin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c22-17(13-23-18-10-3-4-11-19-18)21-20-12-15-8-5-7-14-6-1-2-9-16(14)15/h1-12H,13H2,(H,21,22)/b20-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGZJQMIINCCIN-UDWIEESQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)CSC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)CSC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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